5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
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Overview
Description
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-methyl-2-[2-amino-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 5-carboxy-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one.
Scientific Research Applications
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-nitro-4-trifluoromethyl-benzonitrile: Similar structure but with a nitrile group instead of a pyrazole ring.
2-methyl-5-nitrobenzotrifluoride: Lacks the pyrazole ring but contains similar substituents.
Uniqueness
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one is unique due to the presence of both a pyrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-4-10(18)16(15-6)8-3-2-7(11(12,13)14)5-9(8)17(19)20/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHVANNDMHCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382662 |
Source
|
Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300695-03-8 |
Source
|
Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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